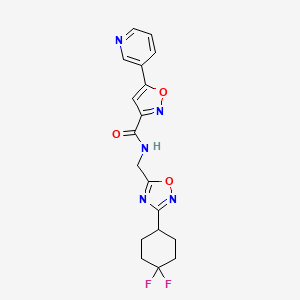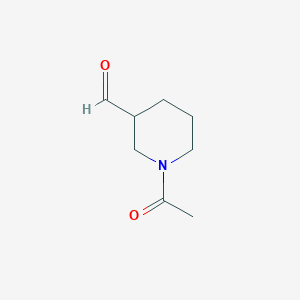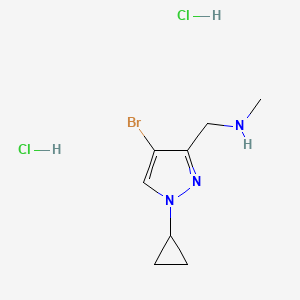
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C3H6N4S . It has a molecular weight of 130.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole is 1S/C3H6N4S/c1-7(4)3-2-5-6-8-3/h2H,4H2,1H3 . The compound’s structure can be further analyzed using this code.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole, focusing on six unique applications:
Antileishmanial Activity
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole has shown significant potential as an antileishmanial agent. Research indicates that compounds containing hydrazine and thiadiazole moieties exhibit potent activity against Leishmania species, the causative agents of leishmaniasis . These compounds can inhibit the growth of the parasite, making them promising candidates for developing new treatments for this neglected tropical disease.
Antimalarial Properties
This compound also demonstrates antimalarial properties. Studies have shown that hydrazine-coupled pyrazole derivatives, similar to 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole, can effectively inhibit Plasmodium species, which cause malaria . These findings suggest that such compounds could be developed into effective antimalarial drugs, addressing the urgent need for new treatments due to increasing drug resistance.
Anticancer Activity
Hydrazone derivatives, including those with thiadiazole structures, have been extensively studied for their anticancer properties. These compounds can induce programmed cell death (apoptosis) and autophagy in cancer cells . The unique biological activity and coordination ability of hydrazone compounds make them valuable in pharmaceutical research for developing new cancer therapies.
Antimicrobial Applications
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole has potential antimicrobial applications. Compounds with hydrazine and thiadiazole groups have been found to exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains . This makes them useful in developing new antimicrobial agents to combat resistant infections.
Antioxidant Properties
Research has shown that thiadiazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress . This antioxidant activity is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Anti-inflammatory Effects
The anti-inflammatory effects of 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole are another area of interest. Studies have demonstrated that hydrazine and thiadiazole derivatives can inhibit inflammatory mediators and reduce inflammation . This makes them potential candidates for developing new anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
Compounds containing thiadiazole structures have been investigated for their ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes . Enzyme inhibitors are crucial in drug development as they can modulate biochemical pathways and treat various diseases.
Neuroprotective Agents
There is growing interest in the neuroprotective properties of thiadiazole derivatives. These compounds can protect neurons from damage and support neuronal health . This makes them promising candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
These applications highlight the diverse potential of 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole in various fields of scientific research. Each application offers a unique avenue for further exploration and development in pharmaceutical and biomedical research.
Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives A systematic review on hydrazones their chemistry and biological activities
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole are not available, research into hydrazine derivatives continues to be a topic of interest due to their diverse pharmacological effects . Further studies could explore the potential applications of this compound in various fields.
Propiedades
IUPAC Name |
1-methyl-1-(4-phenylthiadiazol-5-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13(10)9-8(11-12-14-9)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSDTESWTKFQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NS1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)

![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2680158.png)